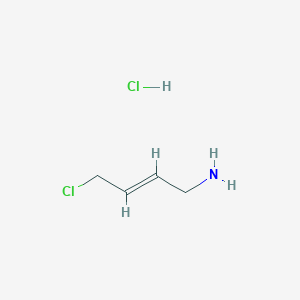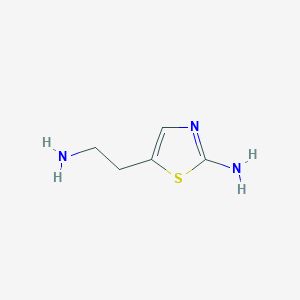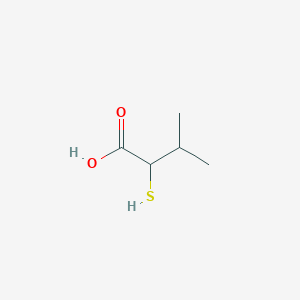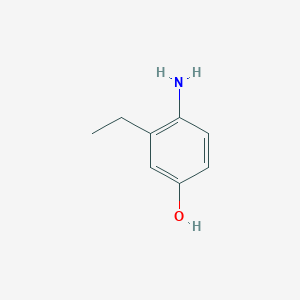
3-(Bromomethyl)phenol
概要
説明
3-(Bromomethyl)phenol, also known as 3-bromo-4-hydroxybenzaldehyde, is an organic compound with the molecular formula C7H7BrO. It is a colorless solid that is used in a variety of applications, including as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals. It is also used as a catalyst in the production of polymers and as a corrosion inhibitor in metalworking. In addition, this compound has been studied for its potential use in treating various diseases, such as diabetes and cancer.
科学的研究の応用
1. As a Model for the Active Site of Type 3 Copper Proteins
- Research has explored the use of 3-(bromomethyl)phenol derivatives in modeling the active site of type 3 copper proteins. These models help to understand the influence of a thioether group near the metal site, which is critical for the functioning of these proteins (Merkel et al., 2005).
2. In Synthesis of Quinolinic Acid-Phenyl Ether (Thioether)
- This compound is used in the synthesis of quinolinic acid-phenyl ether (Thioether). This demonstrates its utility in facilitating complex chemical reactions, especially in the synthesis of unique chemical compounds (Gao Wen-tao, 2007).
3. In Micellar Media Reactions
- This compound plays a role in the study of reactions within micellar media. It's been found that systems based on cationic surfactants, particularly with this compound, show high reactivity due to the formation of pi-cation complexes (Currie, 2004).
4. In Cyclo-oligomerization of Acid Derivatives
- It's used in the cyclo-oligomerization of 3-aryl-2-propenoic acid derivatives, showcasing its versatility in synthesizing various organic compounds (Zulykama & Perumal, 2009).
5. In Vibrational Spectroscopy Studies
- This compound is instrumental in vibrational spectroscopy studies, such as FT-IR and FT-Raman spectra analysis. This research aids in understanding the molecular geometry and vibrational frequencies of similar compounds (Mahadevan et al., 2011).
6. In Synthesis of Enantiomerically Pure Compounds
- This compound is involved in the synthesis of enantiomerically pure aza-Morita–Baylis–Hillman adducts, which are important in the production of specific pharmaceuticals and fine chemicals (Martelli et al., 2011).
7. In Bromination Kinetics Studies
- It's used in studies analyzing the bromination kinetics of phenolic compounds, crucial for understanding chemical reactions in aqueous solutions (Guo & Lin, 2009).
Safety and Hazards
作用機序
Target of Action
3-(Bromomethyl)phenol is an organic compound that consists of a phenol ring with a bromomethyl group attached . It is used as a reagent in various chemical reactions, including the Suzuki-Miyaura cross-coupling reaction . The primary targets of this compound are the reactants involved in these chemical reactions.
Mode of Action
The mode of action of this compound involves its interaction with other reactants in a chemical reaction. In the Suzuki-Miyaura cross-coupling reaction, for example, it participates in the formation of carbon-carbon bonds . This reaction involves the coupling of an organoboron compound with a halide or pseudohalide using a palladium catalyst . The bromomethyl group on the phenol ring can act as a leaving group, allowing the phenol to couple with the organoboron compound .
Biochemical Pathways
They are secondary metabolites of plants and can participate in reactions involving aromatic rings and hydroxyl groups . .
Pharmacokinetics
Information on the pharmacokinetics of this compound is limited. It is known that the compound’s bioavailability and metabolism can be influenced by its physicochemical properties . For instance, its lipophilicity and water solubility can affect its absorption and distribution in the body .
Result of Action
The result of the action of this compound is primarily observed at the molecular level in the form of new chemical bonds and compounds. For example, in the Suzuki-Miyaura cross-coupling reaction, it contributes to the formation of new carbon-carbon bonds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the Suzuki-Miyaura cross-coupling reaction can be affected by the reaction conditions, such as temperature, solvent, and the presence of a catalyst . Additionally, the stability of this compound may be affected by factors such as temperature and pH .
生化学分析
Biochemical Properties
3-(Bromomethyl)phenol plays a significant role in biochemical reactions, particularly in the synthesis of furan-based heterocycles and tetrahydroisoquinolinyl triazole carboxamide analogues . It interacts with enzymes and proteins involved in these synthetic pathways. For instance, it can act as a reagent in the preparation of triazole substituted benzamide analogues, which are known to interact with σ2 receptors . The nature of these interactions often involves the formation of covalent bonds with nucleophilic sites on the enzymes or proteins, leading to modifications in their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For example, the bromomethyl group can participate in free radical bromination reactions, which can alter the redox state of the cell and affect signaling pathways . Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in cellular metabolism and stress responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the formation of covalent bonds with biomolecules, such as enzymes and proteins, through nucleophilic substitution reactions . This can lead to enzyme inhibition or activation, depending on the specific enzyme and the site of interaction. Additionally, this compound can induce changes in gene expression by interacting with DNA or transcription factors, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under inert atmosphere and low temperatures, but it can degrade over time when exposed to light or higher temperatures . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to this compound can lead to cumulative changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect specific biochemical pathways. At higher doses, toxic or adverse effects can be observed, including disruptions in cellular metabolism and damage to tissues . Threshold effects are often noted, where a certain dosage level must be reached before significant biological effects are observed.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its role as a synthetic reagent. It interacts with enzymes such as DAHP synthase and DHQ synthase in the phenylpropanoid pathway . These interactions can affect metabolic flux and the levels of metabolites involved in the synthesis of phenolic compounds. Additionally, this compound can influence the bioavailability and biotransformation of other phenolic compounds .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments . The compound’s distribution is influenced by its chemical properties, such as its hydrophobicity and ability to form covalent bonds with cellular components.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the mitochondria or the cytoplasmic membrane, where it can exert its effects on cellular metabolism and signaling pathways.
特性
IUPAC Name |
3-(bromomethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO/c8-5-6-2-1-3-7(9)4-6/h1-4,9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQONOCFAYZOEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20548111 | |
| Record name | 3-(Bromomethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20548111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74597-04-9 | |
| Record name | 3-(Bromomethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20548111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(BROMOMETHYL)PHENOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














